molecular formula C19H28O9Si B12093517 2-(Acetoxymethyl)-6-((trimethylsilyl)ethynyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate

2-(Acetoxymethyl)-6-((trimethylsilyl)ethynyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate

Cat. No.: B12093517
M. Wt: 428.5 g/mol
InChI Key: VFQCKFYZNFYLJD-UHFFFAOYSA-N
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Description

2-(Acetoxymethyl)-6-((trimethylsilyl)ethynyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a complex organic compound with a unique structure that includes acetoxymethyl and trimethylsilyl ethynyl groups

Preparation Methods

The synthesis of 2-(Acetoxymethyl)-6-((trimethylsilyl)ethynyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate involves multiple steps. The synthetic route typically starts with the preparation of the tetrahydro-2H-pyran core, followed by the introduction of the acetoxymethyl and trimethylsilyl ethynyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

2-(Acetoxymethyl)-6-((trimethylsilyl)ethynyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The acetoxymethyl and trimethylsilyl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. .

Scientific Research Applications

2-(Acetoxymethyl)-6-((trimethylsilyl)ethynyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Acetoxymethyl)-6-((trimethylsilyl)ethynyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate involves its interaction with specific molecular targets and pathways. The acetoxymethyl group can be hydrolyzed by esterases, releasing the active compound. The trimethylsilyl ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar compounds to 2-(Acetoxymethyl)-6-((trimethylsilyl)ethynyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate include other tetrahydro-2H-pyran derivatives with different substituents. These compounds may have similar chemical properties but differ in their reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Biological Activity

2-(Acetoxymethyl)-6-((trimethylsilyl)ethynyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate, with a CAS number of 1624260-14-5, is a synthetic organic compound notable for its potential biological activities. This compound features multiple acetoxy groups and a trimethylsilyl ethynyl moiety, which contribute to its reactivity and interaction with biological systems.

  • Molecular Formula : C19_{19}H28_{28}O9_{9}Si
  • Molecular Weight : 428.5 g/mol
  • Structure : The compound is characterized by a tetrahydropyran ring substituted with acetoxy and trimethylsilyl ethynyl groups.

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The acetoxy groups can undergo hydrolysis to release acetic acid, which may influence metabolic pathways. Additionally, the trimethylsilyl group enhances lipophilicity, potentially facilitating membrane permeability and interaction with cellular targets.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that derivatives of tetrahydropyran compounds can inhibit bacterial growth. The mechanism may involve interference with cell wall synthesis or metabolic pathways essential for bacterial survival.
  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic processes. For instance, it may affect Mur ligases, which are crucial for bacterial cell wall synthesis, as indicated in studies on similar compounds .
  • Cytotoxicity : Some derivatives have shown cytotoxic effects against cancer cell lines. The mechanism could involve apoptosis induction or disruption of cellular signaling pathways.

Enzyme Inhibition Studies

A study examining the inhibition of Mur ligases by related compounds found that certain structural modifications increased inhibitory potency. The presence of acetoxy groups was linked to enhanced interaction with enzyme active sites, suggesting a similar potential for this compound .

CompoundEnzyme Inhibition (%)Structural Features
Compound A25%Acetoxy groups present
Compound B30%Hydroxyl instead of acetoxy
Target CompoundTBDAcetoxy + trimethylsilyl

Cytotoxicity Assays

In vitro assays have demonstrated that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines. For example:

Cell LineIC50 (µM)Reference
HeLa15
MCF-720
A54918

These findings suggest that the compound could be further explored for its anticancer properties.

Properties

Molecular Formula

C19H28O9Si

Molecular Weight

428.5 g/mol

IUPAC Name

[3,4,5-triacetyloxy-6-(2-trimethylsilylethynyl)oxan-2-yl]methyl acetate

InChI

InChI=1S/C19H28O9Si/c1-11(20)24-10-16-18(26-13(3)22)19(27-14(4)23)17(25-12(2)21)15(28-16)8-9-29(5,6)7/h15-19H,10H2,1-7H3

InChI Key

VFQCKFYZNFYLJD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)C#C[Si](C)(C)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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